REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].O=S(Cl)Cl.[CH3:15][NH2:16].C1COCC1>O1CCOCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:16][CH3:15])=[O:6]
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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OC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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6.5 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Type
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CUSTOM
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Details
|
stirred for 4 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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to reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
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DISSOLUTION
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Details
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the crude was dissolved in anhydrous THF (100 mL)
|
Type
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CUSTOM
|
Details
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was formed
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
|
Details
|
the residue was dissolved in MTBE
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Type
|
WASH
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Details
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washed with sat. NH4Cl (aq.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Further purification by column chromatography (0-100% EtOAc in hexanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)NC)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |